

An In-depth Technical Guide to 3-Iodopyridin-4-ol and its Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodopyridin-4-ol**

Cat. No.: **B189408**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Iodopyridin-4-ol** and its structurally related analogs. It covers the fundamental properties, synthesis methodologies, and known biological activities of this class of compounds. Detailed experimental protocols for key synthetic transformations are provided, alongside a summary of available quantitative biological data to facilitate comparative analysis. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of antimicrobial, antiviral, and antiproliferative agents.

Introduction

Pyridin-4-ol and its derivatives represent a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a halogen atom, such as iodine, at the 3-position of the pyridin-4-ol ring can significantly modulate the compound's physicochemical properties and biological activity. The iodine atom can act as a key binding element, a reactive handle for further chemical modification, or can alter the electronic nature of the pyridine ring, thereby influencing its interaction with biological targets. This guide focuses on **3-Iodopyridin-4-ol** and its analogs, exploring their chemical synthesis and therapeutic potential.

Physicochemical Properties

The core structure of **3-Iodopyridin-4-ol** consists of a pyridine ring substituted with a hydroxyl group at the 4-position and an iodine atom at the 3-position.

Table 1: Physicochemical Properties of **3-Iodopyridin-4-ol**

Property	Value	Reference
CAS Number	89282-03-1	
Molecular Formula	C ₅ H ₄ INO	
Molecular Weight	221.00 g/mol	
Appearance	Solid	
SMILES	Oc1ccncc1	
InChI	1S/C5H4INO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)	
InChI Key	YMAIMLIFWHAIKB-UHFFFAOYSA-N	

Synthesis of 3-Iodopyridin-4-ol and Analogs

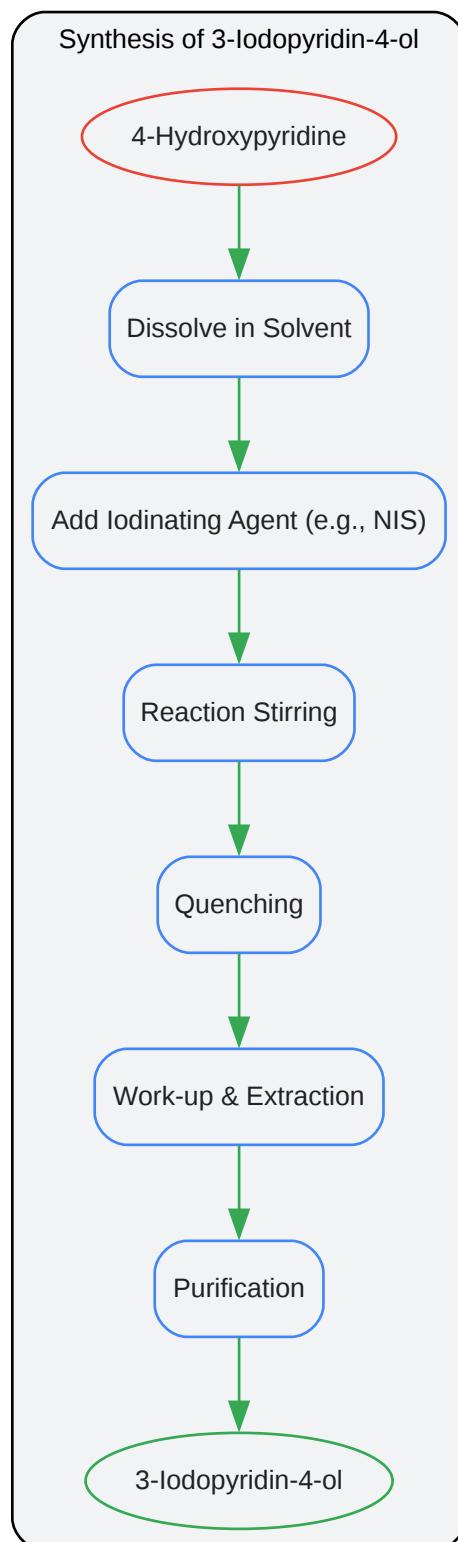
The synthesis of **3-Iodopyridin-4-ol** and its analogs often involves the direct halogenation of the corresponding pyridin-4-ol precursor or the construction of the iodinated pyridine ring through various cyclization strategies.

Synthesis of 3-Iodopyridin-4-ol

A general and efficient method for the iodination of hydroxypyridines has been described, which can be applied to the synthesis of **3-Iodopyridin-4-ol** from 4-hydroxypyridine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol: One-Pot Iodination of 4-Hydroxypyridine[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

This protocol describes a one-pot, high-yielding iodination of hydroxypyridines. The reaction proceeds under mild conditions and often does not require chromatographic purification.


- Materials:

- 4-Hydroxypyridine
- Iodinating agent (e.g., N-iodosuccinimide (NIS), iodine monochloride (ICl))
- Appropriate solvent (e.g., acetonitrile, dichloromethane)
- Base (optional, e.g., triethylamine)

- Procedure:

- To a solution of 4-hydroxypyridine in the chosen solvent, add the iodinating agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
- If required, a base can be added to neutralize any acid generated during the reaction.
- The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction is quenched with an appropriate reagent (e.g., aqueous sodium thiosulfate solution to remove excess iodine).
- The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography if necessary.

DOT Script for Synthesis Workflow:

[Click to download full resolution via product page](#)

Synthesis of 3-Iodopyridin-4-ol.

Synthesis of Analogs

Various analogs of **3-Iodopyridin-4-ol** have been synthesized, often as intermediates in the preparation of more complex molecules.

- **3,5-Diido-4-hydroxypyridine:** This analog can be synthesized from 4-hydroxypyridine using an in-situ generation method for iodine, employing a mixture of sodium chlorite and sodium hypochlorite to oxidize sodium iodide.
- **3,5-Dibromo-4-iodopyridine:** The synthesis of this compound starts from 3,5-dibromo-4-aminopyridine, which undergoes diazotization followed by an iodination step.[6]
- **3-Fluoro-4-iodopyridine:** A common route to this analog is a Sandmeyer-type reaction starting from 3-fluoro-4-aminopyridine, involving diazotization and subsequent iodination.[7]
- **2-Chloro-3-iodopyridin-4-amine:** This analog can be synthesized from 2-chloro-4-aminopyridine by reaction with iodine monochloride in acetic acid.[8]

Biological Activities

While specific biological data for **3-Iodopyridin-4-ol** is limited in publicly available literature, the broader class of pyridine derivatives exhibits a wide range of pharmacological activities.[9] The introduction of an iodine atom can enhance these activities.

Table 2: Reported Biological Activities of Pyridine Derivatives

Activity	Description	References
Antiproliferative	Pyridine derivatives have shown the ability to inhibit the growth of various cancer cell lines. The presence of specific functional groups can significantly influence their potency.	[9]
Antiviral	Certain pyridine-containing compounds have demonstrated activity against various viruses.	[10]
Antimicrobial	The pyridine scaffold is a common feature in many antibacterial and antifungal agents.	[11]
Neuroprotective	Some pyridine derivatives, like 4-aminopyridine, are known to have effects on the central nervous system and are used in the treatment of neurodegenerative diseases.	[12] [13]

DOT Script for Potential Biological Activities:

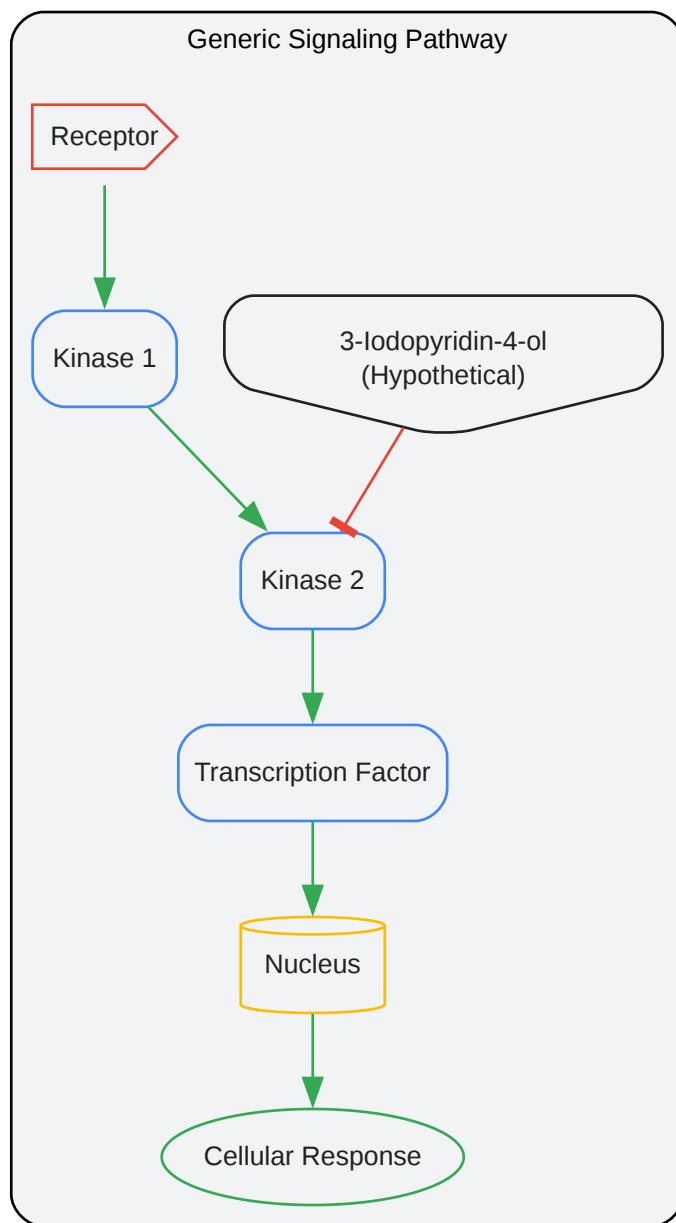
Potential Biological Activities.

Quantitative Data

Specific IC_{50} or MIC (Minimum Inhibitory Concentration) values for **3-Iodopyridin-4-ol** are not readily available in the reviewed literature. However, for related pyridine derivatives, a wide range of activities has been reported. For instance, some pyridine derivatives exhibit antiproliferative IC_{50} values in the nanomolar to micromolar range against various cancer cell lines.^{[9][14][15][16][17]} Similarly, antiviral activities are often quantified by EC_{50} values, which

for some compounds can be in the low nanomolar range.[\[10\]](#) Antimicrobial activity is typically reported as MIC values, with potent compounds showing efficacy at low microgram per milliliter concentrations.[\[11\]](#)[\[18\]](#)

Table 3: Representative Biological Activity Data for Pyridine Derivatives (General)


Compound Class	Activity	Cell Line/Organism	IC ₅₀ /MIC/EC ₅₀	Reference
Substituted Pyridines	Antiproliferative	Various Cancer Cell Lines	nM - μ M range	[9] [14] [15] [16] [17]
Pyridine Nucleosides	Antiviral	Various Viruses	nM - μ M range	[10] [19]
Pyridinium Salts	Antimicrobial	Bacteria & Fungi	μ g/mL range	[11] [18]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for **3-iodopyridin-4-ol** has not been elucidated. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.

- Enzyme Inhibition: The pyridine scaffold is a common feature in kinase inhibitors and other enzyme-targeted drugs. The 3-iodo-4-hydroxypyridyl moiety could interact with the active site of various enzymes.
- Interference with Nucleic Acid or Protein Synthesis: Some antimicrobial and antiviral agents function by disrupting these fundamental cellular processes.
- Modulation of Signaling Pathways: Natural and synthetic compounds can influence various signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the MAPK and TLR4 signaling pathways.[\[20\]](#)[\[21\]](#)[\[22\]](#) For instance, some compounds are known to modulate the activity of NADPH oxidase 2 (NOX2), an enzyme involved in oxidative stress and neuroinflammation.[\[23\]](#) The IL-4 signaling pathway is another example of a complex cellular cascade that can be modulated by small molecules.[\[24\]](#)

DOT Script for a Generic Signaling Pathway:

[Click to download full resolution via product page](#)

Hypothetical Mechanism of Action.

Experimental Protocols for Biological Assays

Standardized protocols are crucial for assessing the biological activity of novel compounds.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[25][26]

- Method: Broth microdilution is a common method. A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[27]

Determination of 50% Inhibitory Concentration (IC_{50}) and 50% Cytotoxic Concentration (CC_{50})

These values are critical for assessing antiviral and antiproliferative activity.[28]

- IC_{50} (Antiviral): This is the concentration of a drug that inhibits 50% of viral replication. It is typically determined by infecting a suitable host cell line with the virus in the presence of varying concentrations of the test compound. The extent of viral replication is then measured using methods such as plaque reduction assays or reporter gene assays.[29]
- IC_{50} (Antiproliferative): This is the concentration of a compound that inhibits cell proliferation by 50%. Assays such as the MTT or resazurin assay are commonly used. Cells are seeded in 96-well plates and treated with different concentrations of the test compound. After an incubation period, a reagent is added that is converted into a colored or fluorescent product by metabolically active cells. The signal intensity is proportional to the number of viable cells. [27]
- CC_{50} (Cytotoxicity): This is the concentration of a compound that causes a 50% reduction in cell viability. It is determined using the same assays as for antiproliferative IC_{50} , but with uninfected cells to assess the compound's toxicity to the host cells.[28]

The ratio of CC_{50} to IC_{50} gives the selectivity index (SI), which is a measure of the compound's therapeutic window.

Conclusion

3-Iodopyridin-4-ol and its analogs represent a promising class of compounds with potential applications in drug discovery. Their synthesis is accessible through established halogenation

methodologies. While specific biological data for the parent compound is currently scarce, the diverse activities of related pyridine derivatives suggest that this scaffold warrants further investigation. Future research should focus on the systematic synthesis and biological evaluation of a library of **3-iodopyridin-4-ol** analogs to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents. This technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing chemical space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. One-pot iodination of hydroxypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-pot iodination of hydroxypyridines. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine _Chemicalbook [chemicalbook.com]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. [Research progress of TLR4 signaling pathway and its targeted drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Modulation of signal transduction pathways by natural compounds in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 29. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Iodopyridin-4-ol and its Analogs]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189408#review-of-3-iodopyridin-4-ol-and-its-analogs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com